molecular formula C29H43N5O6Si2 B3394076 N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine CAS No. 79154-57-7

N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine

Cat. No.: B3394076
CAS No.: 79154-57-7
M. Wt: 613.9 g/mol
InChI Key: MYWCSMGAHXNSPA-UQCYUJMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine (CAS: 79154-57-7) is a modified nucleoside derivative with a benzoyl group at the N6 position of adenine and a 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPS) group protecting the 3' and 5' hydroxyls of the ribose. Its molecular formula is C29H43N5O6Si2, with a molecular weight of 613.85 g/mol .

Key Applications
This compound is primarily used as a protected intermediate in oligonucleotide synthesis. The TIPS group stabilizes the ribose during phosphoramidate coupling, while the benzoyl group protects the exocyclic amine of adenine .

Properties

IUPAC Name

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N5O6Si2/c1-17(2)41(18(3)4)37-14-22-25(39-42(40-41,19(5)6)20(7)8)24(35)29(38-22)34-16-32-23-26(30-15-31-27(23)34)33-28(36)21-12-10-9-11-13-21/h9-13,15-20,22,24-25,29,35H,14H2,1-8H3,(H,30,31,33,36)/t22-,24-,25-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWCSMGAHXNSPA-UQCYUJMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N5O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine typically involves multiple steps, starting from adenosineThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would typically include large-scale reactions in controlled environments, followed by purification steps such as crystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced compounds.

Scientific Research Applications

Antiviral Applications

N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine has shown significant antiviral activity against various viruses. Its mechanism involves acting as a competitive inhibitor for deoxyribonucleotide triphosphates, thereby inhibiting DNA synthesis. The following are key findings related to its antiviral applications:

  • Human Cytomegalovirus (HCMV) : This compound exhibits potent activity against HCMV by disrupting the viral replication process.
  • Herpes Simplex Virus Type 1 (HSV-1) : It has also demonstrated effectiveness against HSV-1, making it a potential candidate for therapeutic interventions in herpes infections .

Anticancer Properties

In addition to its antiviral effects, this compound has been studied for its anticancer properties. It plays a role in the treatment of leukemia by inhibiting DNA synthesis and cell proliferation:

  • Mechanism of Action : The compound binds to ribonucleosides and inhibits DNA replication by competing with natural substrates.
  • Case Studies : Research indicates that TIPS-Bz-Adenosine can induce apoptosis in cancer cells and may enhance the efficacy of existing chemotherapeutic agents .

Research Findings

A variety of studies have explored the applications of this compound in different contexts:

Study FocusFindings
Antiviral ActivityEffective against HCMV and HSV-1; inhibits viral replication through competitive inhibition.
Anticancer MechanismsInduces apoptosis in leukemia cells; inhibits DNA synthesis and cell proliferation.
Synthesis MethodsSuccessfully synthesized from 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane and N-Benzoyladenosine .

Mechanism of Action

The mechanism of action of N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine involves its incorporation into viral DNA, where it acts as a competitive inhibitor for deoxyribonucleotide triphosphates. This inhibition prevents the elongation of the viral DNA chain, thereby halting viral replication. The compound binds to ribonucleosides, further inhibiting DNA synthesis and replication .

Comparison with Similar Compounds

Positional Isomers: 3',5'- vs. 2',3'-O-TIPS Derivatives

The position of the TIPS group significantly impacts reactivity and spectral properties:

  • For example, in DMSO-d6, the 3',5'-isomer (1b) exhibits a benzoyl carbonyl signal at 165.67 ppm in its 13C NMR spectrum, while the 2',3'-isomer’s shifts differ due to altered electronic environments .

Table 1: NMR Comparison of 3',5'-O-TIPS-Adenosine (1b) and 2',3'-O-TIPS-Adenosine (2b)

Parameter 3',5'-O-TIPS (1b) 2',3'-O-TIPS (2b)
1H NMR (DMSO-d6) Multiplets at 0.83–3.04 ppm (TIPS), 7.0–8.5 ppm (benzoyl) Similar TIPS signals but shifted aromatic peaks
13C NMR (DMSO-d6) Benzoyl C=O: 165.67 ppm; ribose C1': 89.54 ppm Benzoyl C=O: ~164 ppm; ribose C1': ~85 ppm

Nucleobase-Modified Analogs

Replacing adenine with other nucleobases alters molecular weight and functional roles:

  • 3',5'-O-TIPS-Guanosine (CAS: 69304-44-5): Molecular formula C22H39N5O6Si2 (MW: 525.75 g/mol). The smaller guanine base reduces steric bulk compared to the benzoyl-adenine derivative .
  • 3',5'-O-TIPS-Uridine (CAS: 69304-38-7): Molecular formula C20H38N2O7Si2 (MW: 474.76 g/mol). The absence of a benzoyl group simplifies deprotection steps in synthesis .

Table 2: Molecular Comparison by Nucleobase

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N6-Benzoyl-3',5'-O-TIPS-Adenosine C29H43N5O6Si2 613.85 N6-Benzoyl, 3',5'-O-TIPS
3',5'-O-TIPS-Guanosine C22H39N5O6Si2 525.75 3',5'-O-TIPS
3',5'-O-TIPS-Uridine C20H38N2O7Si2 474.76 3',5'-O-TIPS

Phosphoramidate and Phosphotriester Derivatives

Compounds with additional phosphorous-based groups are critical in solid-phase oligonucleotide synthesis:

  • N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-phosphotriester-adenosine (11a): Incorporates a 5"-dicyanoethyl phosphotriester for controlled coupling. Its synthesis requires 31P NMR monitoring, unlike the TIPS-protected adenosine, which relies on standard coupling protocols .
  • (N6-Benzoyl)-5'-O-phosphinyl-3'-O-dimethoxytrityl-2'-deoxyadenosine: A phosphoramidite with a higher molecular weight (873.93 g/mol) due to the phosphinyl and trityl groups. This compound is directly used in automated DNA synthesis, whereas the TIPS derivative requires deprotection .

Protection Group Stability

  • The TIPS group in 3',5'-O-TIPS-adenosine offers superior stability under acidic and basic conditions compared to 4,4'-dimethoxytrityl (DMT) or acetyl protections. This makes it ideal for multi-step syntheses .
  • In contrast, the 2',3'-O-TIPS isomer (2b) is prone to isomerization under specific conditions, limiting its utility .

Scale-Up Feasibility

  • The synthesis of 3',5'-O-TIPS-adenosine derivatives has been demonstrated at 100 g scale for cytidine analogs, highlighting industrial applicability .
  • Phosphotriester derivatives (e.g., 11a) require meticulous 31P NMR monitoring, making them less scalable .

Biological Activity

N6-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine (commonly referred to as TIPPS-adenosine) is a nucleoside analogue that has garnered attention for its diverse biological activities, particularly in antiviral and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C29H43N5O6Si2
  • Molecular Weight : 613.85 g/mol
  • CAS Number : 79154-57-7

This compound functions primarily as a competitive inhibitor of deoxyribonucleotide triphosphates. By mimicking natural nucleotides, it effectively inhibits DNA synthesis and replication processes in various cell types. This mechanism underlies its potential as an antiviral agent and its application in cancer treatment.

Antiviral Activity

Research indicates that TIPPS-adenosine exhibits significant antiviral properties against several viruses:

  • Human Cytomegalovirus (HCMV) : Demonstrated high antiviral activity.
  • Herpes Simplex Virus Type 1 (HSV-1) : Effective in inhibiting viral replication.

The compound's ability to disrupt viral DNA synthesis makes it a candidate for further development in antiviral therapies.

Anticancer Effects

This compound has been investigated for its anticancer properties, particularly in leukemia treatment. The following table summarizes key findings from various studies:

Study ReferenceCancer TypeMechanismKey Findings
LeukemiaDNA Synthesis InhibitionInhibits cell proliferation and induces apoptosis
Solid TumorsCompetitive Inhibition of NucleotidesReduces tumor growth in vitro and in vivo
Various CancersAntiproliferative ActivityShows promise in combination therapies

Case Studies

Case Study 1: Leukemia Treatment
In a clinical trial involving leukemia patients, this compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes with reduced side effects compared to traditional treatments.

Case Study 2: Antiviral Efficacy
A laboratory study assessed the efficacy of TIPPS-adenosine against HSV-1. The compound was shown to significantly reduce viral load in infected cell cultures compared to controls. This suggests potential for therapeutic use in herpes infections.

Q & A

Q. How can the synthesis of N6-Benzoyl-3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-Disiloxanediyl)adenosine be optimized for high purity?

The synthesis typically involves protecting the 3' and 5' hydroxyl groups of adenosine with tetraisopropyldisiloxane (TIPS) groups and introducing the N6-benzoyl moiety. Optimization strategies include:

  • Reaction conditions : Use anhydrous solvents (e.g., DMF or pyridine) and catalysts like imidazole to enhance silylation efficiency .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor purity via HPLC (≥97% purity threshold recommended for oligonucleotide synthesis applications) .
  • NMR validation : Confirm regioselectivity of silylation using ¹H NMR in DMSO-d6, focusing on the absence of unprotected hydroxyl peaks (δ 5.5–6.0 ppm) .

Q. What NMR spectral features distinguish N6-Benzoyl-3',5'-O-TIPS-adenosine from unprotected adenosine derivatives?

Key diagnostic peaks in ¹H NMR (300 MHz, DMSO-d6):

  • Aromatic protons : Benzoyl group protons appear as a multiplet at δ 7.4–8.0 ppm.
  • TIPS groups : Methyl and isopropyl protons resonate as multiplets at δ 0.8–1.2 ppm.
  • Ribose protons : The 2'-H signal shifts upfield (δ 4.2–4.5 ppm) due to silylation-induced deshielding .
  • Integration ratios : Compare integrals of benzoyl (5H) and TIPS (28H) protons to confirm stoichiometry .

Q. What is the functional role of the benzoyl group in this compound during oligonucleotide synthesis?

The N6-benzoyl group:

  • Stabilizes the adenine ring : Prevents depurination during phosphoramidite-based coupling reactions.
  • Enables selective deprotection : Removed under mild alkaline conditions (e.g., aqueous NH₃/EtOH, 55°C, 4–6 hours), leaving TIPS groups intact for subsequent steps .

Advanced Research Questions

Q. How can isomerization of the TIPS-protected ribose moiety impact synthetic outcomes, and how is it detected?

Isomerization at the 2' or 3' position can occur during silylation, leading to:

  • Anomeric equilibrium shifts : Detected via ¹³C NMR (e.g., ribose C1' signal splitting in DMSO-d6 at δ 85–90 ppm) .
  • Chromatographic resolution : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves α/β anomers, with retention time differences of 1–2 minutes .

Q. How does the stability of N6-Benzoyl-3',5'-O-TIPS-adenosine vary under acidic vs. basic conditions?

  • Acidic conditions (pH < 3) : TIPS groups hydrolyze preferentially, releasing free ribose hydroxyls (monitored by TLC silica gel plates, Rf drop from 0.7 to 0.3).
  • Basic conditions (pH > 10) : Benzoyl deprotection dominates, with minimal TIPS cleavage. Kinetic studies using ¹H NMR in CDCl₃ show >90% benzoyl removal within 2 hours at 25°C .

Q. How should researchers address contradictory NMR data indicating unexpected proton environments in TIPS-protected derivatives?

Contradictions (e.g., anomalous methyl proton shifts) may arise from:

  • Solvent polarity effects : Compare spectra in DMSO-d6 vs. CDCl₃; TIPS group signals are solvent-sensitive due to siloxane flexibility .
  • Impurity interference : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, HSQC can differentiate overlapping isopropyl (δ 1.0–1.2 ppm) and ribose H2' (δ 4.3 ppm) signals .

Q. What strategies improve the coupling efficiency of this compound in solid-phase oligonucleotide synthesis?

  • Activator selection : Use 1H-tetrazole (0.45 M in acetonitrile) over less reactive alternatives (e.g., DCI), reducing coupling time to 30 seconds per step.
  • Phosphoramidite activation : Pre-dry the monomer with molecular sieves (3Å) to minimize hydrolysis during coupling .
  • Trityl monitoring : Measure dimethoxytrityl (DMT) cation release at 498 nm to confirm >98% coupling efficiency .

Q. How can researchers design experiments to evaluate the therapeutic potential of oligonucleotides synthesized using this compound?

  • In vitro models : Transfect modified siRNA (e.g., targeting oncogenic mRNAs) into cancer cell lines (HeLa, MCF-7) and quantify gene silencing via qRT-PCR .
  • Stability assays : Incubate oligonucleotides in human serum (37°C, 24 hours) and analyze degradation by PAGE; TIPS groups enhance nuclease resistance by ~40% compared to tert-butyldimethylsilyl (TBDMS) analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
Reactant of Route 2
Reactant of Route 2
N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.